Synephrine hemitartrate

Description

Overview and Historical Perspective of Synephrine (B1677852) Tartrate's Role in Research and Therapeutic Applications

Synephrine, specifically the racemic tartrate salt, was described as a sympathomimetic agent in the mid-20th century. wikipedia.org Historical medical texts from 1966 indicate its use for conditions such as chronic hypotension and shock-related collapse, though it was considered less potent than epinephrine. wikipedia.org By 1972, it was documented as a drug used in Europe for managing shock, including surgical, bacteremic, and spinal anesthesia-induced shock. wikipedia.org The racemic mixture of (±)-synephrine, in the form of its tartrate salt, has been used to address cardiovascular disturbances. researchgate.net A pharmaceutical product known as Sympatol®, which is synephrine tartrate, was studied for its pharmacokinetic properties. regulations.govregulations.gov Historically, oxedrine (p-synephrine) was marketed under the brand name Sympatol in Europe in the late 1920s for respiratory conditions like asthma and hay fever. ncats.io

Isomeric Forms of Synephrine and Their Relevance to Synephrine Tartrate (p-synephrine, m-synephrine, d-/l- and R-/S- enantiomers)

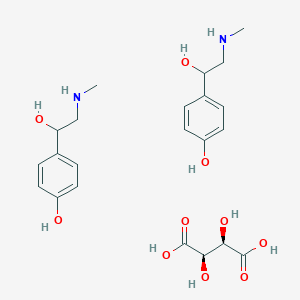

Synephrine exists in several isomeric forms, which are crucial to understanding the properties of synephrine tartrate. The position of the hydroxyl group on the benzene (B151609) ring determines the positional isomers: p-synephrine (para-), m-synephrine (meta-), and o-synephrine (ortho-). wikipedia.orgnih.govmdpi.com

p-Synephrine (Oxedrine): This is the most common naturally occurring isomer, found in various plants, particularly of the Citrus genus. wikipedia.orgsciendo.com

m-Synephrine (Phenylephrine): This isomer is a well-known synthetic sympathomimetic agent and is not a natural constituent of bitter orange. nih.govdrugbank.com It is considered the most potent adrenergic agonist among the synephrine isomers at α1-adrenoreceptors. mdpi.com

o-Synephrine: This isomer is not typically found in dietary supplements, and its pharmacological effects in humans have not been established. mdpi.com

Furthermore, the presence of a chiral carbon in the synephrine molecule results in two enantiomers for each positional isomer: d- and l-synephrine, which correspond to the (S)- and (R)-configurations, respectively. wikipedia.orgnih.gov

Natural Synephrine: The naturally occurring p-synephrine isolated from Citrus fruits is the (R)-(-)-p-synephrine enantiomer. researchgate.netanses.fr

Synthetic Synephrine: Synthetic p-synephrine is typically a racemic mixture of the d- and l-enantiomers. researchgate.netanses.fr This racemic form is what has been historically used in the tartrate salt form for pharmaceutical applications. wikipedia.orgresearchgate.net

The biological activity of these enantiomers differs. The l-form (R-enantiomer) of p-synephrine is believed to be the more pharmacologically active, with the d-form (S-enantiomer) showing little to no binding to adrenergic receptors. researchgate.net Consequently, the synthetic racemic mixture is considered to have about half the biological activity of the naturally occurring l-enantiomer. researchgate.net

Table 1: Isomeric Forms of Synephrine

| Isomer Type | Specific Isomer | Common Name/Synonym | Natural/Synthetic | Key Relevance |

|---|---|---|---|---|

| Positional | p-synephrine | Oxedrine, Sympatol | Natural | Primary protoalkaloid in Citrus species. wikipedia.orgsciendo.com |

| m-synephrine | Phenylephrine (B352888) | Synthetic | Potent α1-adrenergic agonist; not found in Citrus. mdpi.comnih.gov | |

| o-synephrine | - | - | Limited research on pharmacological effects. mdpi.com | |

| Enantiomers (p-synephrine) | (R)-(-)-p-synephrine | l-synephrine | Natural | The predominant form in nature, considered more biologically active. researchgate.netanses.fr |

| (S)-(+)-p-synephrine | d-synephrine | Natural (trace), Synthetic | Low levels can form during extraction; major component of racemic synthetic synephrine. wikipedia.orgresearchgate.net | |

| (R,S)-p-synephrine | d,l-synephrine, Racemic synephrine | Synthetic | Used in the form of synephrine tartrate for pharmaceutical purposes. wikipedia.orgresearchgate.net |

Natural and Synthetic Sources of Synephrine and the Formation of Synephrine Tartrate

Synephrine is sourced from both natural and synthetic origins.

Natural Sources: The primary natural source of synephrine is plants of the Citrus genus. sciendo.com It is particularly abundant in the immature, dried fruit of Citrus aurantium (bitter orange), a preparation used in Traditional Chinese Medicine known as Zhi Shi. wikipedia.org Synephrine is also present in lower concentrations in other citrus fruits like sweet oranges, mandarins, and grapefruits, as well as their juices and jams. wikipedia.orgsciendo.comanses.fr The concentration in dried bitter orange fruit can range from 0.11 to 6.9 mg/g. anses.fr The biosynthesis in Citrus species is believed to start from the amino acid tyrosine. wikipedia.org

Synthetic Sources and Formation of Synephrine Tartrate: Synephrine can also be produced synthetically. opss.org Various chemical synthesis methods have been developed. One patented method describes the synthesis of synephrine from phenol (B47542) through a series of reactions including esterification, Friedel-Crafts rearrangement, bromination, amination, and reduction. google.com Another approach involves the Hoesch acylation reaction, starting with phenol and N-methylamino acetonitrile (B52724) hydrochloride. google.com

Synephrine tartrate is the salt formed from the reaction of synephrine with tartaric acid. google.com Specifically, the racemic (d,l-) form of synephrine is often used to create the tartrate salt, with a melting point reported at 188–190 °C. wikipedia.org This salt form has been utilized in pharmaceutical preparations. wikipedia.orgresearchgate.netbund.de

Current Research Landscape and Gaps in Synephrine Tartrate Studies

Current research on synephrine primarily focuses on p-synephrine, the natural isomer found in Citrus aurantium extracts, often in the context of dietary supplements for weight management and sports performance. nih.govnih.gov Studies have investigated its effects on metabolism, such as increasing fat oxidation during exercise. nih.govresearchgate.net The pharmacological activity of p-synephrine is linked to its interaction with adrenergic receptors, though its binding characteristics are markedly different from m-synephrine and other amines, which may explain its different pharmacological profile. nih.govnih.gov

Despite the historical use of synephrine tartrate as a pharmaceutical, there are notable gaps in the current research landscape specifically concerning this salt form.

Pharmacokinetic Comparisons: While a pharmacokinetic study of Sympatol® (synephrine tartrate) has been conducted, direct comparisons of the pharmacokinetic properties of the tartrate salt of synthetic, racemic synephrine versus the free base of naturally derived p-synephrine found in botanical extracts are limited. regulations.govregulations.gov

Enantiomer-Specific Research: There is a lack of extensive research directly comparing the pharmacological and physiological effects of pure (R)-(-)-p-synephrine tartrate, (S)-(+)-p-synephrine tartrate, and the racemic tartrate salt. Understanding the distinct actions of each enantiomer in the tartrate form is a significant area for future investigation.

Long-Term Studies: While short-term studies on p-synephrine exist, more research is needed to establish the long-term effects of synephrine tartrate, particularly concerning its historical therapeutic applications. nih.gov

Mechanistic Studies on the Tartrate Form: Further mechanistic studies are required to fully elucidate how the tartrate salt form influences the absorption, distribution, metabolism, and excretion of synephrine compared to its free base form. A study on tritiated synephrine tartrate indicated that after oral ingestion, it is well-absorbed. researchgate.netresearchgate.net

Structure

2D Structure

Properties

CAS No. |

16589-24-5 |

|---|---|

Molecular Formula |

C13H19NO8 |

Molecular Weight |

317.29 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol |

InChI |

InChI=1S/C9H13NO2.C4H6O6/c1-10-6-9(12)7-2-4-8(11)5-3-7;5-1(3(7)8)2(6)4(9)10/h2-5,9-12H,6H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

GOVGCYCBKCCFIR-LREBCSMRSA-N |

Isomeric SMILES |

CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CNCC(C1=CC=C(C=C1)O)O.CNCC(C1=CC=C(C=C1)O)O.C(C(C(=O)O)O)(C(=O)O)O |

Other CAS No. |

16589-24-5 |

Related CAS |

136-38-9 |

Origin of Product |

United States |

Pharmacological Profile and Receptor Interactions of Synephrine Tartrate

Adrenergic Receptor Agonism and Antagonism

Synephrine's effects are largely attributed to its interaction with adrenergic receptors, which are typically stimulated by catecholamines like epinephrine and norepinephrine (B1679862). However, the potency of synephrine (B1677852) at these receptors is relatively low, meaning larger concentrations are required to activate them compared to endogenous catecholamines. wikipedia.org

Alpha-Adrenoceptor Subtype (α1, α2) Binding Characteristics of Synephrine

Research indicates that synephrine demonstrates a preference for α1-adrenoceptors over α2-adrenoceptors. wikipedia.org In a study using guinea pig aorta and ileum, synephrine was a more potent agonist at α1 receptors than at α2 receptors. wikipedia.org However, its potency at the α1 sub-class is still considerably lower than that of phenylephrine (B352888). wikipedia.org

Functional studies on human α-adrenoceptor subtypes have further elucidated these interactions. In human embryonic kidney (HEK293) cells, p-synephrine was identified as a partial agonist at the α1A-adrenergic receptor, achieving a maximal response at 100 microM, which was 55.3% of the maximum response of L-phenylephrine. nih.govresearchgate.netnih.gov Conversely, at the α2A- and α2C-adrenoceptor subtypes, p-synephrine did not act as an agonist and instead displayed antagonist properties. nih.govresearchgate.netdovepress.com The presence of a 4-hydroxy group in the synephrine molecule is suggested to reduce its potency at these subtypes. nih.gov

| Receptor Subtype | Cell Line | Compound | Activity | Maximal Response (% of L-phenylephrine) | Antagonist Potency Rank |

|---|---|---|---|---|---|

| α1A | HEK293 | p-Synephrine | Partial Agonist | 55.3% at 100 µM | N/A |

| α2A | CHO | p-Synephrine | Antagonist | N/A | 1R,2S-norephedrine = β-phenethylamine > synephrine |

| α2C | CHO | p-Synephrine | Antagonist | N/A | β-phenethylamine > 1R,2S-norephedrine > synephrine |

Beta-Adrenoceptor Subtype (β1, β2, β3) Interactions of Synephrine

The interaction of synephrine with beta-adrenoceptors is markedly weaker than its interaction with alpha-adrenoceptors. wikipedia.org Studies have shown that p-synephrine has a very low binding affinity for β1- and β2-adrenoceptors, being approximately 10,000-fold less active than norepinephrine at these receptors. dovepress.com This low affinity suggests that p-synephrine is unlikely to cause significant cardiovascular effects such as increased heart rate, which are typically mediated by β1 and β2 receptors. dovepress.comnih.gov

In contrast, several studies suggest that p-synephrine may act as an agonist at β3-adrenoceptors. nih.gov Activation of β3-adrenoceptors is associated with metabolic processes such as thermogenesis and lipolysis. nih.gov This interaction is thought to be mediated through the adenyl cyclase/cAMP/protein kinase A signaling pathway. nih.gov

Stereospecificity of Synephrine Enantiomers in Receptor Binding

Like many phenylethanolamines, synephrine exists as stereoisomers, and their interaction with adrenergic receptors is stereospecific. The (R)-(-)- or l-enantiomer of synephrine is generally more potent than the (S)-(+)- or d-enantiomer. wikipedia.org

A study examining the effects of individual synephrine enantiomers on α-adrenoceptors in isolated tissues found that l-synephrine was a significantly more potent agonist at α1 receptors in rat aorta compared to d-synephrine. wikipedia.org The potency of l-synephrine relative to norepinephrine was 1/1000, while for d-synephrine it was 1/50000. wikipedia.org

| Enantiomer | Receptor | Tissue Preparation | pD2 | Potency Relative to Norepinephrine |

|---|---|---|---|---|

| l-synephrine | α1 | Rat Aorta | 5.38 | 1/1000 |

| d-synephrine | α1 | Rat Aorta | 3.50 | 1/50000 |

Non-Adrenergic Receptor Modulations by Synephrine

Beyond its effects on the adrenergic system, synephrine has been shown to interact with other receptor types, including serotonergic and trace amine-associated receptors.

Serotonergic Receptor (5-HT) Activity

There is evidence to suggest that synephrine possesses weak activity at serotonergic (5-HT) receptors. wikipedia.orgnih.gov One study concluded that the constrictor effects of p-synephrine on isolated rat aorta are mediated in part by 5-HT1D and 5-HT2A receptors. nih.govselleckchem.com Additionally, an affinity for the 5-HT6 receptor has been proposed as a mechanism for some of p-synephrine's effects. nih.gov

Trace Amine-Associated Receptor 1 (TAAR1) Engagement

Synephrine has been found to interact with the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.govnih.gov TAAR1 is a G protein-coupled receptor that is involved in modulating neurotransmission in dopamine, norepinephrine, and serotonin (B10506) neurons. mdpi.com The engagement of TAAR1 by synephrine represents another mechanism through which it may exert its pharmacological effects. nih.govmdpi.com

Intracellular Signaling Pathways Affected by Synephrine

Synephrine tartrate exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily the Cyclic AMP/Protein Kinase A (cAMP/PKA) cascade and Calcium Ion (Ca2+) signaling. These pathways are crucial in mediating the cellular responses to sympathomimetic amines.

The molecular action of p-synephrine, the primary active enantiomer in synephrine tartrate, is significantly intertwined with the 3',5'-cyclic adenosine monophosphate/protein kinase A (cAMP/PKA) signaling pathway. This pathway is a fundamental mechanism through which cells respond to various external stimuli, including adrenergic agonists. The activation of this cascade by synephrine has been observed to influence cellular homeostasis by stimulating processes such as glucose uptake, lipolysis, and fatty acid oxidation nih.gov.

Research has demonstrated that p-synephrine can upregulate the expression of genes that encode the catalytic and regulatory subunits of PKA, such as PRKACA and PRKAR2A nih.govnih.gov. PKA is a key enzyme in this pathway, and its activation leads to the phosphorylation of numerous downstream target proteins, thereby altering their activity. One of the critical downstream targets of PKA is the cAMP-responsive element-binding protein (CREB). Phosphorylation of CREB is a crucial step in regulating the transcription of various genes involved in metabolism and cell proliferation nih.gov.

The activation of the cAMP/PKA pathway by p-synephrine is believed to be mediated, at least in part, through its interaction with β3-adrenergic receptors. Stimulation of these G protein-coupled receptors leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates PKA, initiating the downstream signaling cascade nih.gov. In addition to the classical PKA pathway, cAMP can also activate the Exchange protein directly activated by cAMP (EPAC), which acts as a guanine nucleotide exchange factor for the Ras-like small GTPases Rap1 and Rap2, working synergistically with PKA nih.gov.

Furthermore, studies have shown that p-synephrine can induce the expression of GNAS (guanine nucleotide-binding protein, alpha stimulating), a key component in G protein-coupled receptor signaling that leads to the activation of adenylyl cyclase and subsequent cAMP production nih.gov. This indicates a multi-faceted influence of synephrine on the upstream components of the cAMP/PKA pathway.

Evidence also suggests that the pharmacological effects of p-synephrine involve the modulation of intracellular calcium ion (Ca2+) concentrations. In the context of hepatic carbohydrate metabolism, the actions of p-synephrine have been shown to be dependent on both cAMP production and Ca2+ mobilization nih.gov.

Studies using isolated perfused rat liver have demonstrated that p-synephrine can stimulate an initial release of Ca2+ from intracellular stores nih.gov. This release of stored calcium is a critical event in many signaling pathways and can lead to the activation of various calcium-dependent enzymes and transcription factors. While the precise mechanism of p-synephrine-induced calcium release is not fully elucidated, it is often linked to the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP3), which binds to IP3 receptors on the endoplasmic reticulum to trigger calcium release.

It is important to note that the maintained component of the cellular response to some sympathomimetics, such as phenylephrine, which can induce biphasic increases in intracellular calcium, is often attributed to capacitative calcium entry, a process triggered by the depletion of intracellular calcium stores. While direct evidence for synephrine's effect on this specific mechanism is less clear, its influence on intracellular calcium release suggests a potential interaction with this broader signaling network.

Comparative Pharmacodynamics of Synephrine Tartrate with Related Sympathomimetics

The pharmacodynamic profile of p-synephrine differs significantly from other sympathomimetic amines such as its meta-isomer, m-synephrine (phenylephrine), ephedrine, and the endogenous catecholamine norepinephrine. These differences are primarily attributed to variations in their chemical structure, which dictates their affinity and efficacy at various adrenergic receptors.

p-Synephrine generally exhibits a much lower binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors compared to m-synephrine, ephedrine, and norepinephrine researchgate.netnih.gov. This reduced affinity for the receptors that mediate cardiovascular effects, such as heart rate and blood pressure, provides a molecular basis for the observation that p-synephrine has minimal cardiovascular effects at typical oral doses researchgate.netnih.govtandfonline.com. In contrast, ephedrine and m-synephrine are known for their more potent cardiovascular stimulant properties researchgate.nettandfonline.com.

The following interactive table provides a comparative overview of the receptor binding affinities and functional potencies of p-synephrine and related sympathomimetics.

| Compound | Receptor | Binding Affinity (pKi/pD2) | Relative Potency/Efficacy | Primary Functional Effects |

|---|---|---|---|---|

| p-Synephrine | α1-Adrenergic | pD2 = 4.81 (guinea pig aorta) | Partial agonist; ~50-fold less potent than m-synephrine at human α1A receptors. | Weak vasoconstriction. |

| p-Synephrine | α2-Adrenergic | pD2 = 4.48 (guinea pig ileum) | Considered an antagonist at human α2A and α2C receptors. | Minimal central nervous system effects. |

| p-Synephrine | β1 & β2-Adrenergic | ~10,000-fold less active than norepinephrine. | Very low affinity and efficacy. | Minimal effects on heart rate and bronchodilation. |

| p-Synephrine | β3-Adrenergic | Agonist | Considered a primary target for its metabolic effects. | Lipolysis and thermogenesis. |

| m-Synephrine (Phenylephrine) | α1-Adrenergic | pD2 = 6.32 (guinea pig aorta) | Potent full agonist. | Significant vasoconstriction, leading to increased blood pressure. |

| m-Synephrine (Phenylephrine) | β-Adrenergic | Weak partial agonist. | Minimal direct effects on heart rate. | Can cause reflex bradycardia due to potent vasoconstriction. |

| Ephedrine | α & β-Adrenergic | Acts as both a direct and indirect agonist. | Less potent than norepinephrine but has a longer duration of action. | Increases heart rate, blood pressure, and bronchodilation. |

| Norepinephrine | α1 & α2-Adrenergic | High affinity and potency. | Potent agonist. | Strong vasoconstriction. |

| Norepinephrine | β1-Adrenergic | High affinity and potency. | Potent agonist. | Increases heart rate and contractility. |

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pD2 is the negative logarithm of the agonist concentration that produces 50% of the maximal response. Higher values indicate greater binding affinity or potency.

The structural difference of the hydroxyl group in the para position on the phenyl ring of p-synephrine, as opposed to the meta position in m-synephrine, is a key determinant of its reduced adrenergic receptor binding and subsequent cardiovascular effects researchgate.net. While m-synephrine is a potent vasoconstrictor due to its strong α1-adrenergic agonism, p-synephrine's effects are much weaker researchgate.net.

Ephedrine, in addition to its direct effects on adrenergic receptors, also acts as an indirect sympathomimetic by promoting the release of endogenous norepinephrine. p-Synephrine is not known to have significant indirect actions at commonly used doses researchgate.netnih.gov. This further contributes to the differing pharmacodynamic profiles and observed physiological effects. Clinical studies have shown that p-synephrine, even when combined with caffeine (B1668208), does not significantly augment cardiovascular parameters like heart rate and blood pressure, unlike ephedrine tandfonline.comresearchgate.net.

Pharmacokinetics and Biotransformation of Synephrine Tartrate

Absorption Kinetics of Orally and Parenterally Administered Synephrine (B1677852) Tartrate

Studies involving human subjects have shown that the oral absorption of p-synephrine is both rapid and complete. rivm.nl Following oral administration, peak plasma concentrations are typically reached within one to two hours. nih.govrivm.nlwikipedia.org This indicates a swift uptake of the compound from the gastrointestinal tract. nih.gov Research using tritiated synephrine administered orally to patients demonstrated that the total urinary radioactivity was comparable to that observed after intravenous infusion, suggesting complete enteric absorption. nih.gov

Bioavailability of Synephrine from Synephrine Tartrate

Despite its complete absorption, the oral bioavailability of p-synephrine is considered low. rivm.nl One study calculated the bioavailability to be only 22%. nih.gov This is attributed to a significant first-pass metabolism in the liver. nih.govnih.gov Following oral ingestion, only about 2.5% of the administered dose is excreted as unchanged synephrine in the urine, in stark contrast to the 10% excreted unchanged after intravenous administration. nih.gov

Distribution Patterns of Synephrine and its Metabolites

Once absorbed, synephrine and its metabolites are distributed throughout the body. Due to its poor fat solubility compared to similar compounds like ephedrine, the passage of p-synephrine across the blood-brain barrier is limited. rivm.nlmdpi.com Low levels of synephrine have been detected in normal human urine and other mammalian tissues. sciendo.com Studies have also identified synephrine in human blood platelets. wikipedia.org The rapid transformation of synephrine in the liver means that its concentration is higher in the portal vein than in the systemic circulation during absorption, suggesting its metabolic effects are predominantly exerted in the liver. nih.govresearchgate.net Metabolites of synephrine, such as p-hydroxymandelic acid and p-hydroxyphenylglycol, have been detected in the liver and subsequently in the urine. researchgate.netmdpi.com

Metabolic Pathways and Enzyme Systems

The biotransformation of synephrine is a critical aspect of its pharmacokinetics, primarily occurring in the liver. nih.govmdpi.comresearchgate.net

The primary metabolic pathway for synephrine is deamination. rivm.nl The major metabolite identified in urine is p-hydroxymandelic acid. nih.govrivm.nltargetmol.comhmdb.ca Following oral administration of radiolabeled p-synephrine, approximately 53% of the dose was excreted as p-hydroxymandelic acid within 24 hours. rivm.nl After intravenous infusion, this metabolite accounted for about two-thirds of the urinary radioactivity. nih.gov Another identified hepatic metabolite is p-hydroxyphenylglycol. researchgate.netmdpi.com

Monoamine oxidases (MAO) are key enzymes in the metabolism of synephrine. wikipedia.orgmdpi.com Studies using rat brain mitochondria have shown that synephrine is a substrate for both MAO-A and MAO-B. wikipedia.orgnih.gov Further research indicated a preferential deamination by MAO-A, which showed higher activity in metabolizing synephrine. wikipedia.orgnih.govnih.gov The interaction with MAO inhibitors can lead to increased synephrine concentrations in the body. rivm.nl

Elimination and Excretion Profiles of Synephrine Tartrate and its Metabolites

Synephrine and its metabolites are primarily eliminated from the body through the kidneys and excreted in the urine. nih.govrivm.nl Following both oral and intravenous administration, approximately 80% of the administered radioactivity from labeled synephrine is recovered in the urine within 24 hours. nih.govrivm.nl The biological half-life of p-synephrine is approximately two hours. nih.govrivm.nlwikipedia.org

The table below summarizes the key pharmacokinetic parameters of p-synephrine in humans.

| Parameter | Value | Source(s) |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | nih.govrivm.nlwikipedia.org |

| Oral Bioavailability | ~22% | nih.gov |

| Biological Half-Life (T1/2) | ~2 hours | nih.govrivm.nlwikipedia.org |

| Primary Metabolite | p-Hydroxymandelic Acid | nih.govrivm.nltargetmol.com |

| Urinary Excretion (24h) | ~80% of dose | nih.govrivm.nl |

| Unchanged Synephrine in Urine (Oral) | ~2.5% of dose | nih.gov |

| Unchanged Synephrine in Urine (IV) | ~10% of dose | nih.gov |

Enantioselective Pharmacokinetics of Synephrine Derived from Synephrine Tartrate

The biological activity and pharmacokinetic profile of synephrine are significantly influenced by its stereochemistry. Synephrine possesses a chiral carbon atom, leading to the existence of two distinct stereoisomers (enantiomers): R-(-)-synephrine and S-(+)-synephrine. nih.govnih.gov

Naturally occurring p-synephrine, found in plants such as Citrus aurantium (bitter orange), exists predominantly as the R-(-)-enantiomer. nih.govresearchgate.netmdpi.com In contrast, synthetic p-synephrine is typically produced and available as a racemic mixture, containing equal amounts of the R-(-) and S-(+) enantiomers. nih.govresearchgate.net This distinction is critical, as the two enantiomers exhibit different pharmacological activities and pharmacokinetic properties. nih.govresearchgate.net

The R-(-)-enantiomer is generally considered the more potent agonist at adrenergic receptors. nih.govwikipedia.org Studies have shown that the S-(+)-form has little to no binding affinity for many adrenergic receptors. researchgate.netmdpi.com However, the S-(+)-enantiomer appears to be a more effective inhibitor of noradrenaline reuptake and has demonstrated more significant antidepressant-like activity in preclinical models compared to the R-isomer. nih.gov Conversely, R-(-)-p-synephrine was found to be more effective in stimulating the release of noradrenaline from rat cerebral cortical slices. nih.gov

The differential transport and metabolism of synephrine enantiomers contribute to their varied pharmacokinetic profiles. The transport of synephrine across cell membranes is mediated, in part, by organic cation transporters (OCTs). researchgate.netnih.govgoettingen-research-online.de Research on the stereoselectivity of these transporters has revealed the following:

OCT1 shows little to no stereoselective uptake for synephrine. nih.govgoettingen-research-online.de

OCT2 demonstrates a preference for the (R)-enantiomers of most phenylethylamines studied. nih.govgoettingen-research-online.de

OCT3 does not exhibit stereoselective transport for p-synephrine, although it does for other related compounds like phenylephrine (B352888). nih.govgoettingen-research-online.deacs.org

Metabolism of synephrine is also subject to stereoselectivity. The cytochrome P450 enzyme CYP2D6 is involved in the biotransformation of synephrine. jpn.ca Studies combining transport and metabolism have indicated that pharmacokinetic stereoselectivity can be a result of the cumulative effects of both selective transport by proteins like OCTs and selective metabolism by enzymes such as CYP2D6. acs.orguni-goettingen.de

Table 1: Summary of Enantioselective Properties of p-Synephrine Enantiomers

| Property | R-(-)-p-Synephrine | S-(+)-p-Synephrine | Reference |

|---|---|---|---|

| Natural Occurrence | Predominant form in Citrus aurantium | Found in small amounts or formed during processing | nih.govresearchgate.net |

| Adrenergic Receptor Affinity | More potent agonist | Little to no binding affinity | researchgate.netmdpi.com |

| Noradrenaline (NA) Reuptake Inhibition | Less effective inhibitor | More effective inhibitor (EC50: 5.8 µM) | nih.gov |

| Noradrenaline (NA) Release Stimulation | More effective stimulator (EC50: 8.2 µM) | Less effective stimulator (EC50: 12.3 µM) | nih.gov |

| Transport by OCT2 | Preferentially transported | Less preferentially transported | nih.govgoettingen-research-online.de |

| Transport by OCT3 | No stereoselective transport observed | No stereoselective transport observed | nih.govgoettingen-research-online.de |

Drug-Drug and Compound-Compound Interactions Affecting Synephrine Tartrate Pharmacokinetics

The pharmacokinetics of synephrine can be altered by co-administration with other drugs and compounds, primarily through interactions involving metabolic enzymes and drug transporters.

Monoamine Oxidase (MAO) Inhibitors: A significant interaction exists between synephrine and monoamine oxidase inhibitors (MAOIs). rivm.nl Synephrine is a substrate for both MAO-A and MAO-B enzymes, which are responsible for its degradation. excli.de The simultaneous use of MAOIs can inhibit this metabolic pathway, leading to an increase in synephrine plasma concentrations. rivm.nl This elevation can potentiate the effects of synephrine and may increase the risk of cardiotoxicity. rivm.nlnih.gov

Cytochrome P450 (CYP) Enzymes: The role of CYP enzymes in synephrine interactions is complex. Synephrine itself is metabolized by CYP2D6. jpn.ca There is conflicting evidence regarding the effect of Citrus aurantium extracts, the natural source of synephrine, on other CYP enzymes. Some research indicates that C. aurantium juice is a potent inhibitor of CYP3A4, an enzyme critical for the metabolism of many drugs. rivm.nlnih.gov Inhibition of CYP3A4 could increase the bioavailability and toxicity of co-administered drugs that are substrates for this enzyme. rivm.nl However, a clinical study involving a standardized C. aurantium extract found no significant modulation of major CYP enzymes, including CYP1A2, CYP2D6, CYP2E1, or CYP3A4, in human subjects. medsci.org

Other Compound Interactions:

Gliclazide (B1671584): Repeated administration of p-synephrine with the antidiabetic drug gliclazide was found to significantly enhance the glucose-lowering effect of gliclazide in animal models. nih.gov This interaction appeared to be pharmacodynamic in nature, as no significant changes in the pharmacokinetics of gliclazide were observed. nih.gov

Amiodarone: In a study on rats, pre-treatment with a C. aurantium extract for 14 days did not lead to significant changes in the pharmacokinetics of the antiarrhythmic drug amiodarone. uc.pt

Adrenergic Agents: The pressor effects of adrenergic agents may be potentiated by substances like tricyclic antidepressants and certain antihypertensives (e.g., propranolol, reserpine, guanethidine). rxlist.com

Beta-blockers: A potential for interaction between beta-blockers and phenylephrine (m-synephrine) has been noted. rxlist.com

Table 2: Summary of Drug and Compound Interactions with Synephrine

| Interacting Agent/System | Mechanism of Interaction | Potential Effect on Synephrine Pharmacokinetics | Reference |

|---|---|---|---|

| Monoamine Oxidase Inhibitors (MAOIs) | Inhibition of MAO-A and MAO-B, which metabolize synephrine. | Increased plasma concentration of synephrine. | rivm.nlexcli.de |

| CYP3A4 Inhibitors (e.g., C. aurantium juice) | Inhibition of CYP3A4 enzyme. | Potential to increase levels of other drugs metabolized by CYP3A4. Evidence regarding synephrine-containing extracts is conflicting. | rivm.nlnih.govmedsci.org |

| CYP2D6 | Synephrine is a substrate for this enzyme. | Inhibitors or inducers of CYP2D6 could alter synephrine metabolism. | jpn.ca |

| Gliclazide | Pharmacodynamic interaction, possibly via β3-adrenergic receptor agonism. | Enhanced hypoglycemic effect of gliclazide without altering its pharmacokinetics. | nih.govmdpi.com |

| Tricyclic Antidepressants | Potentiation of pressor response of adrenergic agents. | Potential for increased pressor effects. | rxlist.com |

Biological and Physiological Effects of Synephrine Tartrate

Metabolic and Energy Expenditure Modulations

Synephrine (B1677852) tartrate influences several aspects of metabolism, from energy expenditure to the processing of carbohydrates and fats. Its mechanisms are primarily linked to its action as an adrenergic agonist.

The compound demonstrates a significant role in lipid metabolism, specifically in lipolysis (the breakdown of fats) and the subsequent oxidation of fatty acids. Research has shown that supplementation with p-synephrine can increase lipolysis, particularly at rest. nih.gov Furthermore, it has been observed to enhance the rates of fat oxidation following resistance exercise. nih.gov

Mechanistically, these effects are also tied to the activation of β3-adrenergic receptors, which are instrumental in regulating lipid metabolism. nih.gov In studies involving the perfused rat liver, p-synephrine was found to stimulate hepatic triacylglycerol lipase, an enzyme that breaks down triglycerides, thereby increasing the availability of fatty acids for energy. scirp.org While it promotes the oxidation of endogenous fatty acids, its effect on the oxidation of exogenously supplied fatty acids appears to be minimal. scirp.org

Synephrine exerts complex effects on carbohydrate metabolism, particularly within the liver. In isolated perfused rat liver models, p-synephrine has been shown to significantly stimulate glycogenolysis (the breakdown of glycogen (B147801) to glucose), glycolysis (the breakdown of glucose), and gluconeogenesis (the synthesis of glucose). nih.gov This is consistent with findings that it increases the activity of glycogen phosphorylase, a key enzyme in glycogenolysis. nih.gov

In contrast, other studies on rat liver cells have indicated that p-synephrine can suppress basal glucose production, potentially through the downregulation of proteins like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov This suggests a potent antihyperglycemic activity. nih.gov Beyond the liver, p-synephrine has been found to stimulate glucose consumption in skeletal muscle cells. This action is mediated by the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, and facilitates the translocation of the glucose transporter GLUT4 to the cell membrane. nih.gov

The influence of synephrine on the broader balance of lipids and cholesterol has also been investigated. In a study using a high-fat diet mouse model, supplementation with p-synephrine was observed to reduce serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C). researchgate.net However, these reductions did not reach statistical significance. researchgate.net The activation of β3-adrenergic receptors by p-synephrine is believed to be a contributing factor to its effects on cholesterol metabolism. nih.gov

Cardiovascular System Physiology

The effects of synephrine on the cardiovascular system are a primary area of scientific inquiry, given its structural similarity to other sympathomimetic agents.

Research into the hemodynamic effects of p-synephrine has yielded varied results. Several human clinical studies have indicated that p-synephrine, when consumed alone, does not significantly increase heart rate or systolic blood pressure. dovepress.com Some research has even reported a small but significant decrease in diastolic blood pressure. dovepress.com

In studies where p-synephrine was combined with caffeine (B1668208), it did not appear to augment the cardiovascular effects of caffeine. nih.gov For instance, while combinations including caffeine led to elevated heart rates during resistance exercise, supplementation with p-synephrine alone did not produce changes in heart rate. nih.gov This lack of significant cardiovascular stimulation is often explained by p-synephrine's weak binding affinity for α1, α2, β1, and β2-adrenergic receptors, which are more directly involved in regulating heart rate and blood pressure. dovepress.com Historically, racemic synephrine tartrate was described as a sympathomimetic agent used to treat conditions of hypotension. wikipedia.org

Data Tables

Table 1: Effects of p-Synephrine on Hepatic Glucose Metabolism in H4IIE Rat Liver Cells

| Treatment Condition | Effect on Glucose Production | Effect on Key Proteins (G6Pase, PEPCK) |

| p-Synephrine (1–100 μM) | Dose-dependent decrease | Decrease in protein levels |

Source: Adapted from research on H4IIE rat liver cells. nih.gov

Table 2: Cardiovascular Responses to p-Synephrine Supplementation

| Parameter | Effect of p-Synephrine Alone | Effect of p-Synephrine + Caffeine |

| Heart Rate (HR) | No significant changes observed. nih.gov | Increased during exercise (effect attributed to caffeine). nih.gov |

| Systolic Blood Pressure (SBP) | No significant changes observed. dovepress.com | No augmentation beyond caffeine's effect. |

| Diastolic Blood Pressure (DBP) | Small, clinically insignificant decrease reported in some studies. dovepress.com | Not specified as significantly different from caffeine alone. |

Source: Compiled from human clinical studies. dovepress.comnih.gov

Peripheral Vascular Resistance and Cardiac Output Effects

Synephrine is recognized for its sympathomimetic properties, acting as a vasoconstrictor. scielo.org.zaresearchgate.net Its mechanism of action is often compared to that of phenylephrine (B352888), a known alpha-adrenergic agonist. scielo.org.zanih.gov This agonism at alpha-adrenergic receptors leads to the constriction of peripheral blood vessels, which in turn increases total peripheral resistance and elevates blood pressure. researchgate.netnih.gov

A study on the related compound phenylephrine in patients with anesthesia-induced hypotension found that it increased stroke volume and cardiac output by increasing cardiac filling (preload). nih.gov

Assessment of Cardioprotective vs. Cardiotoxic Potentials (e.g., coronary spasm)

The cardiovascular effects of synephrine have been a subject of conflicting reports in scientific literature, with some studies indicating potential cardiotoxic effects while others suggest cardioprotective properties.

Several case reports have associated the use of dietary supplements containing synephrine with serious adverse cardiovascular events. nih.gov These include instances of acute myocardial infarction, ST-segment-elevation myocardial infarction (STEMI), and coronary artery spasm. scielo.org.zanih.govresearchgate.net The proposed mechanism in these cases is that synephrine may induce coronary artery spasm, which can lead to platelet activation and the formation of a thrombus, thereby occluding a coronary artery. scielo.org.zanih.gov Associations have also been made with tachycardia and ventricular fibrillation. scielo.org.za

In contrast to these reports, some animal research suggests potential cardioprotective effects. An older study conducted on anesthetized cats found that synephrine raised the threshold for both auricular and ventricular fibrillation, which is an indication of potential anti-arrhythmic properties. wikipedia.org

Central Nervous System and Neurobehavioral Effects

Synephrine can cross the blood-brain barrier and exert effects on the central nervous system, primarily through its interaction with neurotransmitter systems.

Research has demonstrated that the stereoisomers of p-synephrine have distinct effects on the release and reuptake of the neurotransmitter norepinephrine (B1679862) in the brain. wikipedia.orgnih.gov In studies using rat cerebral cortical slices, the S-(+)-p-synephrine isomer was found to be a more potent inhibitor of norepinephrine uptake compared to the R-(-)-p-synephrine isomer. nih.gov Conversely, the R-(-)-p-synephrine isomer was more effective at stimulating the release of norepinephrine. nih.gov This release mechanism was inhibited by nisoxetine (B1678948) but was not affected by tetrodotoxin (B1210768) or the absence of extracellular calcium. nih.gov

Beyond the noradrenergic system, there is evidence that synephrine has a weak affinity for serotonin (B10506) (5-HT) receptors and may also interact with Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgnih.gov TAAR1 is known to play a regulatory role in dopamine, norepinephrine, and serotonin neurotransmission. nih.gov

| Parameter | S-(+)-p-Synephrine | R-(-)-p-Synephrine |

|---|---|---|

| NE Uptake Inhibition (EC50) | 5.8 ± 0.7 µM | 13.5 ± 1.2 µM |

| NE Release Stimulation (EC50) | 12.3 ± 0.9 µM | 8.2 ± 0.6 µM |

| [3H]Nisoxetine Binding Inhibition (Ki) | 4.5 ± 0.5 µM | 8.2 ± 0.7 µM |

| Maximal NE Uptake Inhibition | 85.7 ± 7.8% | 59.8 ± 4.3% |

| Maximal NE Release Stimulation | 20.1 ± 1.7% | 23.9 ± 1.8% |

Based on available scientific literature, there is a lack of direct research investigating the effects of synephrine tartrate on cognitive enhancement and mental focus in human subjects. While its modulation of neurotransmitters like norepinephrine is suggestive of a potential role in alertness and attention, specific studies to confirm such effects have not been identified.

Studies in animal models have shown that p-synephrine exhibits antidepressant-like activity. wikipedia.org In mouse models, such as the tail suspension test and the forced swimming test, orally administered p-synephrine significantly reduced the duration of immobility without altering spontaneous motor activity. nih.gov This effect suggests an antidepressant-like potential. nih.govnih.gov Further research indicates that this activity is likely mediated through the stimulation of alpha-1 adrenoceptors, as the effect was blocked by the alpha-1 antagonist prazosin. nih.gov When comparing the stereoisomers, S-(+)-p-synephrine demonstrated more effective antidepressant-like activity than the R-(-)-p-synephrine isomer in the tail suspension test. nih.gov

There is currently a lack of research in the reviewed literature specifically investigating any anxiolytic (anti-anxiety) properties of synephrine tartrate.

No direct scientific research was identified in the reviewed literature that investigates the use or potential efficacy of synephrine tartrate in the context of Parkinson's disease.

Anti-Inflammatory and Immunomodulatory Activities

Synephrine has demonstrated notable anti-inflammatory and immunomodulatory properties across various experimental models. Its mechanisms of action primarily involve the modulation of key signaling pathways and the regulation of inflammatory mediators.

In murine macrophage cell lines (RAW264.7) stimulated with lipopolysaccharide (LPS), p-synephrine has been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide. This inhibitory effect is associated with the suppression of the p38 mitogen-activated protein kinase (p38 MAPK) and nuclear factor kappa B (NF-κB) signaling pathways. The anti-inflammatory actions in macrophages appear to be mediated by β-adrenergic receptors. Further studies in animal models of acute lung injury revealed that p-synephrine's anti-inflammatory effects were linked to decreased activity of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) genes, alongside an increased activity of the anti-inflammatory cytokine interleukin-10 (IL-10).

Synephrine also impacts the NF-κB pathway by reducing the degradation of its inhibitor, IκBα. Under normal conditions, NF-κB is kept inactive in the cytoplasm by binding to IκBα. Inflammatory stimuli like LPS trigger the degradation of IκBα, allowing NF-κB to activate. Pre-treatment with p-synephrine was found to prevent this degradation in vivo. Moreover, it has been observed to inhibit the proliferation of neutrophils and macrophages in bronchoalveolar lavage fluid.

Beyond its effects on the NF-κB pathway, p-synephrine can modulate other immune signaling cascades. In murine and human fibroblasts, it dose-dependently inhibited the IL-4-induced expression of eotaxin-1. Eotaxin-1 is a critical chemoattractant for eosinophils, which are key cells in certain types of inflammation. This effect was achieved through the suppression of the signal transducer and activator of transcription 6 (STAT6), a critical factor for activating cytokine gene expression.

Table 1: Summary of Anti-Inflammatory & Immunomodulatory Mechanisms of Synephrine

| Mechanism | Effect | Key Mediators/Pathways Involved | Experimental Model |

|---|---|---|---|

| Cytokine Modulation | Inhibition of pro-inflammatory cytokines | TNF-α, IL-6, IL-1β | LPS-stimulated macrophages, Acute lung injury model |

| Cytokine Modulation | Enhancement of anti-inflammatory cytokines | IL-10 | Acute lung injury model |

| Signaling Pathway Suppression | Inhibition of key inflammatory pathways | NF-κB, p38 MAPK | LPS-stimulated macrophages |

| Chemokine Regulation | Inhibition of eosinophil chemoattractant | Eotaxin-1, STAT6 | Murine and human fibroblasts |

| Immune Cell Proliferation | Inhibition of inflammatory cell proliferation | Neutrophils, Macrophages | Bronchoalveolar lavage fluid |

Antineoplastic Investigations

Research into the antineoplastic potential of synephrine has identified several mechanisms through which it may exert anti-cancer effects, including direct cytotoxicity, inhibition of metastasis, and synergy with conventional chemotherapy drugs.

In Vitro Cytostatic and Cytotoxic Effects on Cancer Cell Lines

Synephrine hydrochloride has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner. In one study focusing on esophageal squamous cell carcinoma (ESCC), synephrine markedly suppressed the proliferation of two different ESCC cell lines, KYSE30 and KYSE270. The combination of synephrine with caffeine has also been demonstrated to decrease cell viability in human hepatocellular carcinoma (HepG2) cells.

Anti-Migratory and Anti-Invasive Properties in Malignancy Models

In addition to inhibiting proliferation, synephrine has shown the ability to suppress the key processes of metastasis: cell migration and invasion. In ESCC cell models, synephrine significantly inhibited both the migration and invasion abilities of KYSE30 and KYSE270 cells. Mechanistic studies indicated that these effects may be due to the downregulation of Galectin-3, which in turn inactivates the AKT and ERK signaling pathways, both of which are crucial for cancer progression and metastasis. nih.gov In vivo experiments further supported these findings, showing that synephrine reduced the growth of human ESCC xenografts in nude mice. nih.gov

Table 2: Antineoplastic Effects of Synephrine on Esophageal Cancer Cells

| Effect | Cell Line | Concentration | Observed Inhibition Rate |

|---|---|---|---|

| Cell Proliferation | KYSE30 | 20 µM (at day 5) | 71.1 ± 5.8% |

| KYSE270 | 20 µM (at day 5) | 75.7 ± 6.2% | |

| Colony Formation | KYSE30 | 10 µM | 86.5 ± 5.9% |

| KYSE270 | 10 µM | 82.3 ± 4.5% | |

| Cell Migration | KYSE30 | 10 µM | 76.9 ± 4.4% |

| KYSE270 | 10 µM | 62.2 ± 5.8% | |

| Cell Invasion | KYSE30 | 10 µM | 73.3 ± 7.5% |

| KYSE270 | 10 µM | 75.3 ± 3.4% |

Data sourced from a study on esophageal squamous cell carcinoma (ESCC). nih.gov

Synergistic Antineoplastic Effects with Chemotherapy

A significant finding in antineoplastic research is the potential for synephrine to enhance the efficacy of existing chemotherapy drugs. Studies have demonstrated that synephrine can increase the sensitivity of ESCC cells to fluorouracil (5-FU), a commonly used chemotherapeutic agent. nih.gov This synergistic effect suggests that synephrine could potentially be used in combination therapies to improve treatment outcomes.

Novel Synephrine Derivative Development as Selective Glucocorticoid Receptor Agonists (SEGRAs)

The chemical structure of synephrine has positioned it as a valuable template for the synthesis of novel therapeutic compounds. nih.gov Researchers are exploring its use in developing a new generation of non-steroidal Selective Glucocorticoid Receptor Agonists (SEGRAs). nih.govnih.gov SEGRAs are designed to provide the anti-inflammatory and anti-cancer benefits of traditional glucocorticoids but with a more favorable risk profile. nih.gov

Recent work has involved the synthesis of numerous novel synephrine derivatives. These new compounds have been evaluated for their anti-cancer effects in vitro. For instance, one derivative, 1-[4-(benzyloxy)phenyl]-2-(hexylamino)ethanol (10S-E2), exhibited cytotoxic activity against leukemia (K562) and lymphoma (Granta) cells at micromolar concentrations. nih.govnih.gov Another derivative, 2-(hexylamino)-1-(4-nitrophenyl)ethanol (13S-G2), also demonstrated cytotoxicity in these cell lines. nih.govnih.gov These findings support the rationale for further investigating synephrine derivatives as potential SEGRAs for cancer therapy. nih.gov

Diverse Physiological Actions

Synephrine interacts with various physiological systems, primarily through its action on adrenergic receptors.

Metabolic Effects: Synephrine is recognized for its agonistic activity on β3-adrenergic receptors, which can lead to an increase in metabolic rate, lipolysis (the breakdown of fats), and thermogenesis (heat production). It has also been reported to possess hypoglycemic and insulin-stimulating properties.

Cardiovascular Effects: The impact of synephrine on the cardiovascular system is a subject of ongoing research. Some studies suggest that due to its relatively low binding affinity for α-1, α-2, β-1, and β-2 adrenergic receptors, it may lack significant cardiovascular effects at commonly used oral doses. However, other research indicates a potential to increase blood pressure and heart rate.

Central Nervous System Effects: Preliminary research in animal models suggests that synephrine may have effects on the central nervous system. One study using mouse models of anti-depressant activity observed that racemic synephrine was effective in shortening the duration of immobility, a characteristic that can be indicative of anti-depressant-like effects.

Anti-arrhythmic Properties: Early research in anesthetized cats found that synephrine could raise the thresholds for auricular and ventricular fibrillation, suggesting potential anti-arrhythmic properties.

Anti-Diabetic Research

Investigations into the anti-diabetic properties of p-synephrine have revealed several mechanisms through which it may influence glucose and lipid metabolism. In vitro studies using rat liver cells (H4IIE) demonstrated that p-synephrine can reduce glucose production in a dose-dependent manner at concentrations of 1-100 μM. excli.de This effect is associated with the downregulation of genes involved in glucose metabolism, specifically glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK). excli.de Furthermore, p-synephrine has been shown to inhibit the activity of key digestive enzymes, including α-amylase and α-glycosidase, which play a role in carbohydrate breakdown and glucose absorption. excli.de

In vivo research using a murine model of alloxan-induced diabetes mellitus has provided further insights. dovepress.com Administration of p-synephrine to diabetic mice was found to prevent significant alterations in body weight and organ indexes. dovepress.com The compound also improved glucose tolerance and insulin (B600854) sensitivity in these models. dovepress.com Moreover, p-synephrine administration led to beneficial changes in the lipid profiles of diabetic mice. dovepress.com

Table 1: Effects of p-Synephrine in an Alloxan-Induced Diabetes Mellitus Mouse Model

| Parameter | Observed Effect of p-Synephrine Administration | Reference |

|---|---|---|

| Body Weight | Prevented alloxan-induced alterations | dovepress.com |

| Glucose Tolerance | Improved | dovepress.com |

| Insulin Sensitivity | Improved | dovepress.com |

| Lipid Profile | Significantly improved | dovepress.com |

| Serum Uric Acid | Prevented alloxan-induced alterations | dovepress.com |

| Serum Creatinine | Prevented alloxan-induced alterations | dovepress.com |

Gastrointestinal and Uterine Smooth Muscle Modulation

The direct effects of p-synephrine tartrate on gastrointestinal and uterine smooth muscle are not extensively detailed in the available scientific literature. However, some studies provide indirect evidence of its interaction with these tissues. Research on the effects of synephrine on strips of guinea pig ileum, a segment of the small intestine, showed no significant effect at concentrations up to approximately 2 x 10⁻⁴ M. In some human studies investigating p-synephrine for other purposes, participants have reported gastrointestinal distress as a side effect, which may suggest an indirect modulation of gastrointestinal function, though the precise mechanism on smooth muscle is not elucidated. semanticscholar.org

Regarding uterine smooth muscle, direct research on p-synephrine is limited. However, a study on its structural isomer, phenylephrine (m-synephrine), demonstrated a potent relaxant effect on non-pregnant mouse uterine tissue. This isomer was found to inhibit both spontaneous and oxytocin-induced contractions, an effect mediated through an increase in intracellular cyclic AMP (cAMP). It is crucial to note that these findings pertain to phenylephrine and cannot be directly extrapolated to p-synephrine tartrate.

Platelet Aggregation and Function

Research directly investigating the effect of synephrine tartrate on the mechanisms of platelet aggregation and function is limited. The primary finding in this area relates to the concentration of synephrine within platelets in certain clinical contexts. A 2006 study by D'Andrea and co-workers analyzed synephrine levels in human blood platelets and found elevated concentrations in patients experiencing aura-associated migraines. The study reported an average level of 0.72 ng per 10⁸ platelets in these patients, compared to 0.33 ng per 10⁸ platelets in control subjects. This finding indicates an association between higher platelet synephrine levels and a specific neurological condition, although it does not describe the compound's functional role in either promoting or inhibiting platelet aggregation.

Redox Balance and Antioxidant Capacity

Synephrine has demonstrated notable antioxidant properties in various experimental models. In vitro assays have confirmed its capacity to scavenge several types of free radicals. dovepress.comnih.gov Electron spin resonance spectroscopy revealed that synephrine effectively scavenges both hydroxyl and superoxide (B77818) anion radicals. nih.gov Further studies have shown significant scavenging activity against DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and hydroxyl (OH) radicals. dovepress.com

In addition to its direct radical-scavenging activity, p-synephrine has been shown to positively influence the endogenous antioxidant system, particularly in the context of diabetes-induced oxidative stress. dovepress.com In a study on alloxan-induced diabetic mice, p-synephrine administration significantly increased the activities of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT), in both the serum and kidneys. dovepress.com The treatment also elevated the levels of glutathione (B108866) (GSH), a critical non-enzymatic antioxidant, while reducing the content of malondialdehyde (MDA), a marker of lipid peroxidation. excli.dedovepress.com These effects are linked to the suppression of the NF-κB and MAPK signaling pathways. dovepress.com By mitigating oxidative stress, synephrine was also found to reduce oxidative DNA damage and lipid peroxidation. nih.gov

Table 2: Documented Antioxidant and Redox Balancing Effects of p-Synephrine

| Activity | Finding | Model System | Reference |

|---|---|---|---|

| Radical Scavenging | Scavenges hydroxyl (OH) radicals | In vitro / Electron Spin Resonance | dovepress.comnih.gov |

| Radical Scavenging | Scavenges superoxide anion radicals | In vitro / Electron Spin Resonance | nih.gov |

| Radical Scavenging | Exhibits significant scavenging effects against DPPH and ABTS radicals | In vitro assays | dovepress.com |

| Enzyme Modulation | Significantly increased Superoxide Dismutase (SOD) activity | Serum and kidneys of diabetic mice | dovepress.com |

| Enzyme Modulation | Significantly increased Catalase (CAT) activity | Serum and kidneys of diabetic mice | dovepress.com |

| Antioxidant Levels | Increased Glutathione (GSH) content | Serum and kidneys of diabetic mice | excli.dedovepress.com |

| Oxidative Damage | Reduced Malondialdehyde (MDA) content (marker of lipid peroxidation) | Serum of diabetic mice | excli.dedovepress.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| Synephrine tartrate |

| p-Synephrine |

| Glucose-6-phosphatase (G6Pase) |

| Phosphoenolpyruvate carboxykinase (PEPCK) |

| Alloxan |

| Phenylephrine (m-synephrine) |

| Oxytocin |

| Cyclic AMP (cAMP) |

| Superoxide dismutase (SOD) |

| Catalase (CAT) |

| Glutathione (GSH) |

| Malondialdehyde (MDA) |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) |

Toxicological Assessment and Safety Considerations of Synephrine Tartrate

Genotoxicity and Mutagenicity Evaluations

Genotoxicity and mutagenicity studies are fundamental in assessing the potential of a substance to cause genetic damage, which can lead to mutations and potentially cancer.

In Vitro Assays (e.g., Mouse Lymphoma, Bacterial Reverse Mutation Test)

In vitro assays are initial screening tools to identify potential genotoxic agents. For synephrine (B1677852), these have included the bacterial reverse mutation test (Ames test) and the mouse lymphoma assay. ebi.biocriver.com

The bacterial reverse mutation test , or Ames test, evaluates a chemical's ability to induce mutations in specific strains of Salmonella typhimurium and Escherichia coli. ebi.bioenamine.net A bitter orange extract standardized to 50% p-synephrine was tested in a Salmonella typhimurium reverse mutation assay. nih.gov The study, conducted using the pre-incubation method with and without a metabolic activation system (S9), found that the extract did not increase the frequency of revertant colonies in any of the five tester strains at doses up to 5000 μ g/plate . nih.gov This indicates that under the conditions of the test, the bitter orange extract was non-mutagenic. nih.gov

The mouse lymphoma assay (MLA) is used to detect a wide range of genetic events. criver.com In one study, racemic p-synephrine did not show mutagenic potential in L5178Y mouse lymphoma cells at concentrations up to 2 mg/ml without metabolic activation. anses.fr However, the absence of testing with metabolic activation was noted as a limitation of this particular study. anses.fr Another source mentions that for synephrine (racemate) at concentrations from 120 µM to 21.53 mM, no genotoxic effects were observed in L5178Y mouse lymphoma cells. bund.de It is also noted that monohydroxylated compounds like synephrine were found to be inactive in the mouse lymphoma assay, in contrast to dihydroxybenzenes which showed mutagenic potential. researchgate.net

Interactive Table: In Vitro Genotoxicity Studies of Synephrine

| Assay | Test System | Test Substance | Concentration/Dose | Metabolic Activation | Result |

| Bacterial Reverse Mutation Test (Ames) | Salmonella typhimurium | Bitter Orange Extract (50% p-synephrine) | Up to 5000 μ g/plate | With and Without S9 | Non-mutagenic nih.gov |

| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | Racemic p-synephrine | Up to 2 mg/ml | Without S9 | Negative anses.fr |

| Mouse Lymphoma Assay (MLA) | L5178Y mouse lymphoma cells | Synephrine (racemate) | 120 µM to 21.53 mM | Not specified | No genotoxic effects bund.de |

In Vivo Studies on Genetic Material Integrity

In vivo studies are conducted in living organisms to assess the effects of a substance on genetic material within a whole biological system. The micronucleus test is a commonly used in vivo assay to detect chromosomal damage. nih.gov Subsequent to in vitro assays, in vivo chromosomal aberration and micronucleus assays for a bitter orange extract showed no signs of genotoxicity. squarespace.com The integration of genotoxicity endpoints, such as the micronucleus assay, into standard repeat-dose toxicology studies is an increasingly accepted practice to reduce animal use while still obtaining necessary safety data. nih.govepa.gov

Reproductive and Developmental Toxicology

Studies on reproductive and developmental toxicology investigate the potential adverse effects of a substance on sexual function, fertility, and developmental processes from conception to maturity.

Developmental toxicity studies for synephrine have been conducted in rats using Citrus aurantium extracts containing either 6% or 90% synephrine. bund.de In a study conducted according to Good Laboratory Practice (GLP), pregnant Sprague-Dawley rats were administered p-synephrine at doses of 10, 25, 50, or 100 mg/kg/day from day 3 to day 20 of gestation. anses.fr The results of this study indicated that the tested extracts did not produce any teratogenic (birth defects) or embryotoxic effects. bund.de

Organ-Specific Toxicity Research

This area of research focuses on the adverse effects of a substance on specific organs. For synephrine, the liver and cardiovascular system have been areas of particular interest.

Cardiovascular Adverse Event Monitoring and Risk Factors (e.g., co-administration with caffeine)

The sympathomimetic nature of synephrine, meaning it can mimic the effects of the sympathetic nervous system, has led to a focus on its cardiovascular effects. nih.gov

Studies in animals have shown that orally administered synephrine can induce adrenergic effects on the cardiovascular system, such as an increase in blood pressure and ventricular arrhythmias. nih.gov These effects were observed to be enhanced when synephrine was given concurrently with caffeine (B1668208) and during physical activity. nih.gov

The combination of synephrine and caffeine is common in dietary supplements, raising concerns about potential synergistic effects. nih.gov It is hypothesized that these two substances can mutually reinforce their cardiovascular effects, including increasing heart rate and blood pressure. bund.de Case reports have associated the consumption of supplements containing both synephrine and caffeine with adverse cardiovascular events like hypertension, cardiac arrhythmia, and myocardial infarction. nih.gov However, other reviews of clinical studies have indicated that p-synephrine does not appear to augment the cardiovascular effects of caffeine at commonly used doses. dovepress.com Animal studies using high doses of p-synephrine in combination with caffeine have supported these findings. dovepress.com The risk or severity of adverse effects can be increased when Synephrine is combined with Caffeine. drugbank.com

Interactive Table: Summary of Cardiovascular Risk Factor Findings

| Risk Factor | Observation | Source(s) |

| Co-administration with Caffeine | Animal studies show enhanced cardiovascular effects (increased blood pressure, arrhythmias). | nih.gov |

| Co-administration with Caffeine | Potential for mutual reinforcement of effects on heart rate and blood pressure. | bund.de |

| Co-administration with Caffeine | Case reports link combination to hypertension, arrhythmia, and myocardial infarction. | nih.gov |

| Co-administration with Caffeine | Some clinical reviews suggest p-synephrine does not augment caffeine's cardiovascular effects at typical doses. | dovepress.com |

| Physical Activity | Animal studies show enhanced cardiovascular effects of synephrine when combined with physical exertion. | nih.gov |

Subchronic and Chronic Toxicity Profiles

The toxicological profile of synephrine, particularly in its p-synephrine form, has been evaluated through several subchronic studies in animal models. However, a significant gap exists in the scientific literature regarding its long-term, chronic toxicity. rivm.nlnih.govexcli.de

Subchronic toxicity studies, which typically last for a portion of an organism's lifespan, have generally indicated low toxicity for synephrine. A 28-day study in mice administered oral doses of 30 and 300 mg/kg of synephrine found no significant changes in most biochemical or hematological parameters, nor in relative organ weights. wikipedia.orgwikiwand.com Some alterations were noted in glutathione (B108866) (GSH) concentration and the activity of glutathione peroxidase (GPx). wikipedia.orgwikiwand.com Another 28-day oral gavage study in male mice using a Citrus aurantium extract (standardized to 7.5% synephrine) at doses of 400, 2000, and 4000 mg/kg, and pure p-synephrine at 30 and 300 mg/kg, reported no mortalities or clinical signs of toxicity. researchgate.net While body weight gain was significantly decreased in the p-synephrine groups, there were no changes in the relative weights of organs. researchgate.net

A longer, 90-day subchronic toxicity study was conducted in male and female rats using a bitter orange extract standardized to 50% p-synephrine. juniperpublishers.com The animals received daily doses of 0, 100, 300, and 1000 mg/kg via gavage. juniperpublishers.com Across the 90-day period, no adverse effects were observed in the male or female rats at any dose level. juniperpublishers.com

Despite these findings, some regulatory and scientific bodies have pointed out methodological limitations in the available animal toxicity studies, such as the use of only one sex, an insufficient number of animals per group, and a lack of comprehensive histological examinations. anses.fr The majority of existing studies are of short duration, often 28 days or less, and there is a consensus that data on the effects of chronic, long-term exposure are lacking. rivm.nlanses.fr

Interactive Table: Summary of Subchronic Toxicity Studies on Synephrine

| Study Duration | Species | Test Substance | Dose Levels | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 28 Days | Mice | Synephrine | 30 and 300 mg/kg (oral) | Low toxicity; no significant alterations in most biochemical/hematological parameters or organ weights. Changes in glutathione levels noted. | wikipedia.orgwikiwand.com |

| 28 Days | Male Mice | C. aurantium extract (7.5% synephrine) & p-synephrine | Extract: 400, 2000, 4000 mg/kg; p-synephrine: 30 and 300 mg/kg (oral) | No deaths or clinical signs of toxicity. Decreased body weight gain in p-synephrine groups. | researchgate.net |

| 90 Days | Rats (Male & Female) | Bitter orange extract (50% p-synephrine) | 100, 300, and 1000 mg/kg (oral) | No observed adverse effects. | juniperpublishers.com |

| 15 Days | Male Rats | C. aurantium extract (4% and 6% synephrine) | 2.5, 5, 10, or 20 mg/kg/day | Dose-dependent reduction of food intake and body weight; increased mortality and ventricular arrhythmias at the highest dose. | bund.de |

Risk Assessment and Regulatory Science Perspectives

The German Federal Institute for Risk Assessment (BfR) has taken a cautious stance, concluding that the consumption of high amounts of synephrine, especially in combination with caffeine and physical activity, is associated with an increased risk of adverse cardiovascular effects. nih.gov The BfR recommends that the daily intake of synephrine from food supplements should not exceed the amount typically ingested from conventional foods, suggesting a limit of less than 6.7 milligrams per day. bund.de

In contrast, Health Canada has concluded that for healthy adults, a daily intake of up to 50 mg of p-synephrine is not likely to cause any adverse health consequences. researchgate.netnutraingredients.comregulations.gov This assessment classifies p-synephrine at this dosage as a Type III risk, indicating a low potential for harm under these conditions. researchgate.netregulations.gov

Historically, the racemic mixture of (±)-synephrine tartrate has been used as a prescription pharmaceutical in some European countries for treating hypotension. researchgate.netbund.deresearchgate.net The recommended therapeutic single dose was equivalent to 34.5–52 mg of (-)-synephrine, which could be administered up to three times daily. researchgate.net A pharmacokinetic study on a synephrine tartrate product showed that after oral administration, the peak plasma concentration was reached in 1 to 2 hours, with an elimination half-life of approximately two hours. regulations.govregulations.gov

Several published case reports have associated adverse cardiovascular events with the consumption of dietary supplements containing synephrine and caffeine. nih.gov However, establishing a definitive causal relationship has been difficult due to confounding factors, such as the presence of multiple ingredients in the products and a lack of detailed information on the levels of synephrine consumed. foodstandards.gov.au Clinical studies investigating bitter orange extracts with known p-synephrine content have generally not reported significant adverse events like increased heart rate or blood pressure. foodstandards.gov.aumedsci.org A 60-day study where healthy adults received 98 mg of oxedrine (p-synephrine) daily reported no statistically significant differences in blood pressure or heart rate compared to a placebo group, and no treatment-related adverse effects were observed. foodstandards.gov.au

Advanced Research Methodologies and Experimental Models for Synephrine Tartrate Studies

In Vitro Cell Culture Models and Mechanistic Investigations

In vitro cell culture models are fundamental tools for dissecting the molecular mechanisms of synephrine (B1677852) tartrate at a cellular level. These models allow for controlled experiments that can isolate specific cellular pathways and receptor interactions without the complexities of a whole organism.

Researchers have utilized various cell lines to investigate the effects of synephrine. For example, studies on the 3T3-L1 cell line have demonstrated p-synephrine's anti-adipogenic activity, which is attributed to the regulation of the Akt pathway and the suppression of proteins related to adipogenesis. excli.de In the context of inflammation, the RAW264.7 macrophage mouse cell line has been employed to show that p-synephrine can inhibit the p38 MAPK and NF-κB pathways, key signaling cascades in the inflammatory response. excli.de Furthermore, the human microglia HMC-3 cell line has been used to study the effects of p-synephrine in a model of chronic social stress. nih.gov

Investigations into the potential anti-cancer properties of synephrine and its derivatives have utilized leukemia K562 and lymphoma Granta cells. nih.govnih.gov In these studies, the MTT assay is a common method to evaluate the cytotoxic effects of the compounds on cancer cells. nih.govnih.gov The findings from such in vitro studies can provide a strong rationale for further investigation into synephrine derivatives as potential therapeutic agents. nih.govnih.gov

Preclinical In Vivo Animal Models (Rodent and Non-Rodent)

Preclinical in vivo animal models are an essential step in translating in vitro findings to a whole-organism context. Both rodent and non-rodent models are used to assess the physiological and pharmacological effects of synephrine tartrate.

Rodent models, particularly mice and rats, are frequently used in synephrine research. Studies in mice have investigated the anti-inflammatory properties of p-synephrine in models of acute lung injury induced by lipopolysaccharide (LPS). excli.denih.gov In these experiments, administration of p-synephrine was shown to decrease pro-inflammatory cytokines like TNF-α and IL-6, while increasing the anti-inflammatory cytokine IL-10. excli.denih.gov Mouse models have also been used to study the effects of p-synephrine on systemic inflammatory response syndrome and in models of diabetes. excli.de Furthermore, nude mice have been used in in vivo studies to confirm the anti-tumor effects of p-synephrine on esophageal squamous cell carcinoma tumor xenografts. excli.denih.gov

Rat models have been instrumental in studying the cardiovascular effects of synephrine. For instance, experiments on the isolated rat aorta have been used to examine the vasoconstrictor effects of p-synephrine and its interaction with various receptors. nih.gov Additionally, rat models of portal hypertension have been used to demonstrate that p-synephrine can ameliorate hyperdynamic effects. nih.gov

Non-rodent models, such as anesthetized cats and dogs, have also been used in historical studies to determine the pressor effects of different isomers of synephrine. wikipedia.org

Table 1: Examples of Preclinical In Vivo Animal Models in Synephrine Research

| Animal Model | Research Focus | Key Findings |

| Mice | Anti-inflammatory effects (LPS-induced acute lung injury) | Decreased TNF-α and IL-6; Increased IL-10. excli.denih.gov |

| Mice | Anti-tumor effects (esophageal squamous cell carcinoma xenografts) | Confirmed anti-tumor effect of p-synephrine. excli.denih.gov |

| Rats | Cardiovascular effects (isolated aorta) | Examination of vasoconstrictor properties. nih.gov |

| Rats | Portal hypertension | Amelioration of hyperdynamic effects. nih.gov |

| Cats (anesthetized) | Pressor effects | Determination of the potency of synephrine isomers. wikipedia.org |

| Dogs (anesthetized) | Pressor effects | Estimation of the pressor activity of racemic synephrine. wikipedia.org |

Human Clinical Study Designs and Methodological Rigor

Human clinical studies are the definitive step in evaluating the efficacy and safety of synephrine tartrate in humans. Methodological rigor is paramount in these studies to ensure the validity and reliability of the findings.

Randomized controlled trials (RCTs) are considered the gold standard for evaluating the efficacy and safety of interventions. Several RCTs have been conducted to assess the effects of p-synephrine. These studies are often double-blind and placebo-controlled to minimize bias. dovepress.comjuniperpublishers.comnih.govnih.gov

For example, a double-blinded, randomized, placebo-controlled crossover study examined the effects of a pre-workout supplement containing p-synephrine on resistance exercise performance. dovepress.com Another randomized, double-blinded, placebo-controlled study investigated the safety of a bitter orange extract containing p-synephrine over a 60-day period, monitoring parameters such as heart rate, blood pressure, and blood chemistry. dovepress.commdpi.com A meta-analysis of 18 articles, which included only placebo-controlled human clinical trials, was conducted to systematically evaluate the efficacy of p-synephrine for weight loss and to assess its safety, particularly its cardiovascular side effects. nih.govnih.govresearchgate.net

Pharmacovigilance involves the monitoring of the effects of drugs after they have been licensed for use, especially to identify and evaluate previously unreported adverse reactions. The analysis of case reports is a key component of pharmacovigilance.

Several reviews have systematically analyzed published case reports of adverse events associated with the use of supplements containing synephrine or bitter orange extract. nih.govnih.govresearchgate.netnih.gov These analyses aim to identify patterns of adverse events and potential risk factors. nih.govresearchgate.netnih.gov However, it is often noted that in many of these case reports, the products consumed were multi-ingredient supplements, making it difficult to attribute the adverse effects solely to synephrine. nih.govnih.govresearchgate.net Furthermore, many case studies did not analyze the product to confirm the presence and quantity of p-synephrine. nih.gov

High-Throughput Screening for Receptor Binding and Functional Assays

High-throughput screening (HTS) allows for the rapid assessment of the interaction of a large number of compounds with specific biological targets. In the context of synephrine, HTS methods can be used to determine its binding affinity for various receptors.